Product packaging for alpha-Methyldopamine(Cat. No.:CAS No. 555-64-6)

alpha-Methyldopamine

Cat. No.: B1210744
CAS No.: 555-64-6
M. Wt: 167.2 g/mol
InChI Key: KSRGADMGIRTXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Alpha-Methyldopamine Investigation

The initial foray into the study of this compound was a direct consequence of research into the mechanism of action of the antihypertensive agent, alpha-methyldopa. In the mid-20th century, alpha-methyldopa was a commonly prescribed medication for high blood pressure. Scientists discovered that its therapeutic effects were not due to the drug itself, but rather its metabolites.

Alpha-methyldopa is decarboxylated in the body to form this compound. researchgate.net This metabolite was then further converted to alpha-methylnorepinephrine. The prevailing theory at the time was the "false neurotransmitter" hypothesis. This concept, credited to Irwin Kopin, posits that certain exogenous compounds can mimic endogenous neurotransmitters, being taken up into presynaptic terminals, stored in vesicles, and released upon neuronal firing. nih.gov In the case of alpha-methyldopa, it was proposed that alpha-methylnorepinephrine, derived from this compound, acted as a less potent substitute for norepinephrine (B1679862) at adrenergic receptors, leading to a decrease in sympathetic tone and a reduction in blood pressure. researchgate.net Early studies concluded that this compound itself was less potent than its downstream metabolite, alpha-methylnorepinephrine, at adrenergic receptors, suggesting it was an intermediate rather than the primary active agent in the antihypertensive effects of alpha-methyldopa. nih.gov

Evolution of Research Paradigms for this compound

The research focus on this compound underwent a significant transformation with the rise in the use and subsequent scientific scrutiny of MDMA. It was discovered that this compound is a major metabolite of MDMA, formed through the demethylenation of the parent compound. This discovery shifted the research paradigm from its role in cardiovascular pharmacology to its potential involvement in the neurotoxic effects associated with MDMA use.

The evolution of analytical techniques has been pivotal in this research shift. Early methods for detecting catecholamines and their metabolites, such as spectrophotometry and fluorometry, were often laborious and lacked the specificity required for detailed neurochemical analysis. acnp.org The advent of high-performance liquid chromatography (HPLC), particularly coupled with electrochemical or fluorescence detection, provided a more sensitive and specific means of quantifying this compound and other catecholamines in biological samples. acnp.org Further advancements, including the use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have allowed for even greater precision and the ability to identify and quantify trace amounts of metabolites in complex biological matrices like brain tissue. nih.gov These technological advancements have been instrumental in enabling researchers to meticulously trace the metabolic pathways of MDMA and investigate the specific roles of its various metabolites, including this compound.

Contemporary Significance of this compound in Neurochemical Research

In the current landscape of neurochemical research, the significance of this compound is almost exclusively tied to its role as a metabolite of MDMA and its potential contribution to the long-term neurotoxic effects observed in animal models. A key area of investigation is its interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT).

Recent studies have provided detailed insights into the neurochemical profile of this compound, often in direct comparison to MDMA. These investigations have revealed that this compound is a potent inhibitor of dopamine uptake.

CompoundIC50 for Dopamine Uptake Inhibition (μM)
This compound0.8 ± 0.1
MDMA3.5 ± 0.4

Comparative inhibitory effects of this compound and MDMA on dopamine uptake. Data from Escubedo et al., 2010. nih.gov

As the data indicates, this compound is a more potent inhibitor of dopamine uptake than its parent compound, MDMA. nih.gov Furthermore, research has shown that the inhibition of the dopamine transporter by this compound is persistent, suggesting a potential for lasting disruption of dopaminergic signaling. nih.gov In contrast to its potent effects on the dopamine transporter, this compound has been found to have no significant affinity for the serotonin (B10506) transporter (SERT) or for nicotinic receptors. nih.gov

Another critical aspect of contemporary research is the investigation of this compound's effects on neuronal viability. Studies have indicated that this metabolite can reduce cell viability at lower concentrations than MDMA, with necrosis being the primary mechanism of cell death, as opposed to the apoptotic processes more commonly associated with MDMA. nih.gov

The current understanding suggests that this compound may play a complex role in MDMA-induced neurotoxicity. While its lack of interaction with the serotonin transporter might suggest a protective role against serotonergic damage, its potent and persistent blockade of the dopamine transporter could potentiate dopaminergic deficits. nih.gov This highlights the importance of further research to fully elucidate the intricate mechanisms by which MDMA and its metabolites exert their effects on the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1210744 alpha-Methyldopamine CAS No. 555-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

555-64-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3

InChI Key

KSRGADMGIRTXAF-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Other CAS No.

3583-05-9

Synonyms

3,4-dihydroxyamphetamine
alpha-methyldopamine
alpha-methyldopamine monohydrobromide
alpha-methyldopamine monohydrobromide, (+-)-isomer
alpha-methyldopamine monohydrochloride
alpha-methyldopamine monohydrochloride, (+-)-isomer
alpha-methyldopamine monohydrochloride, (R)-isomer
alpha-methyldopamine monohydrochloride, (S)-isomer
alpha-methyldopamine, (+-)-isomer
alpha-methyldopamine, (R)-isomer
alpha-methyldopamine, (S)-isomer
alpha-methyldopamine, conjugate monoacid
catecholamphetamine

Origin of Product

United States

Synthetic Methodologies and Stereochemical Considerations of Alpha Methyldopamine

Chemical Synthesis Pathways for Alpha-Methyldopamine

The synthesis of this compound generally involves modifications of dopamine (B1211576) or its precursors. While specific detailed chemical synthesis routes are not as extensively detailed in the provided literature as biomimetic approaches, general strategies involve the introduction of a methyl group at the alpha-carbon position of a dopamine-like structure. For instance, some methods for preparing related compounds like methyldopa (B1676449), which is structurally similar, involve the hydrolysis and demethylation of nitrile precursors under acidic conditions ( google.com). These non-stereoselective chemical routes typically yield racemic mixtures of α-methyldopamine.

Enantioselective Synthesis of this compound Isomers

Achieving enantioselective synthesis is paramount for isolating and studying individual stereoisomers of α-methyldopamine. Beyond biomimetic routes using chiral pool precursors, other asymmetric synthesis strategies have been explored for related compounds like α-methyldopa, which can serve as precursors or models. These include methods employing chiral amines as auxiliaries or utilizing concepts like "memory of chirality" where the initial chirality of an amino acid is transferred to an intermediate ( sioc-journal.cn, nih.gov). For example, an asymmetric synthesis of (S)-α-methylDOPA was reported using D-alanine, achieving 98% ee after four steps ( nih.gov). While direct enantioselective synthesis of α-methyldopamine itself is less detailed in the provided literature compared to its N-methyl analog (HHMA), the principles and chiral sources used for related catecholamines highlight the potential for developing such methods.

Resolution and Stereochemical Purity Determination of this compound Enantiomers

When racemic mixtures of α-methyldopamine are synthesized, or when enantioselective synthesis is not perfectly efficient, resolution techniques are employed to separate the enantiomers. Common methods include chiral chromatography, such as high-performance liquid chromatography (HPLC) using chiral stationary phases ( researchgate.net, google.com). Diastereomeric salt formation with chiral resolving agents, followed by fractional crystallization, has also been a historical approach for resolving related compounds like methyldopa ( nih.gov). The determination of stereochemical purity, typically expressed as enantiomeric excess (ee), is critical. Analytical techniques such as chiral HPLC, gas chromatography (GC) coupled with chiral derivatization, or NMR spectroscopy with chiral shift reagents are used to verify the enantiomeric purity of synthesized α-methyldopamine samples ( researchgate.net, google.com, capes.gov.br). High enantiomeric purities, often exceeding 99% ee, have been reported for synthesized enantiomers of related compounds like HHMA ( researchgate.net, rsc.org).

Impact of Stereoisomerism on Research Outcomes of this compound

The stereochemistry of α-methyldopamine significantly influences its interaction with biological targets, particularly adrenergic receptors. Research has demonstrated that the α2-adrenergic receptor exhibits a pronounced stereochemical preference, strongly favoring the (S)-isomer of α-methyldopamine for binding and activity, whereas the α1-adrenergic receptor shows no significant discrimination between the enantiomers ( nih.gov). This stereoselectivity is crucial for understanding the compound's pharmacological profile. For instance, the (S)-isomer of α-methyldopamine has been identified as a key metabolite in the brain, where it is stereospecifically converted to (1R,2S)-α-methylnorepinephrine, which acts as a selective α2-agonist ( lookchem.com, ahajournals.org). This metabolite's potent and selective action on α2-adrenergic receptors, particularly in central nervous system pathways regulating blood pressure, underscores the importance of the (S)-configuration for its biological effects ( nih.gov, ahajournals.org). Studies investigating dopamine receptor binding also indicate that enantiomers can display different affinities, highlighting the need to consider stereochemistry when evaluating the potential therapeutic applications or neurochemical roles of α-methyldopamine and its derivatives ( ontosight.ai, ontosight.ai, psu.edu).

Compound List

this compound (α-Methyldopamine)

Dopamine

N-methyl-α-methyldopamine (HHMA)

L-DOPA

L-Boc-alanine

α-methyldopa

(R)-α-methyldopamine

(S)-α-methyldopamine

(1R,2S)-α-methylnorepinephrine

(S)-α-methylDOPA

(R)-α-methyldopamine

(S)-α-methyldopamine

3,4-dihydroxyamphetamine (HHA)

3-O-methyl-α-methyldopamine (HMA)

5-(glutathion-S-yl)-α-methyldopamine

5-(N-acetylcystein-S-yl)-α-methyldopamine

2,5-bis-(glutathion-S-yl)-α-methyldopamine

2,5-bis-(N-acetylcystein-S-yl)-α-methyldopamine

α-methylnorepinephrine

α-methylepinephrine

(1R,2S)-α-methylnorepinephrine

(–)-Methylnorepinephrine

(–)-Dobutamine

(R)-Albuterol

(S)-Albuterol

(R)-Indacrinone

(S)-Indacrinone

(+)-(3S,4R)-Picenadol

(-)-(3R,4S)-Picenadol

(R)-Beclofen

(S)-Beclofen

(S)-Propafenone

(R)-Propafenone

(R)-Nateglinide

Metabolic Pathways and Biotransformation of Alpha Methyldopamine

Alpha-Methyldopamine as a Metabolite of Related Compounds

Formation from Alpha-Methyldopa

Alpha-methyldopa, a methylated analog of L-Dopa, is metabolized to this compound. biolife-publisher.it This conversion is catalyzed by the enzyme Dopa-decarboxylase. biolife-publisher.itnih.gov The L-isomer of alpha-methyldopa is the active form that undergoes this biotransformation. drugbank.com Under anaerobic conditions, this compound is the primary product formed from alpha-methyldopa. nih.gov Subsequently, this compound can be further metabolized to alpha-methylnorepinephrine by the enzyme dopamine (B1211576) beta-hydroxylase. wikipedia.orgramauniversity.ac.in This metabolic pathway is central to the therapeutic effects of alpha-methyldopa. drugbank.com

Formation from p-Hydroxyamphetamine in Neural Tissues

Research has shown that this compound can be formed from p-hydroxyamphetamine in neural tissues. nih.gov Specifically, rat brain microsomes contain a cytochrome P-450-dependent monooxygenase that can synthesize this compound from p-hydroxyamphetamine. nih.gov This finding suggests a metabolic pathway within the brain for the conversion of p-hydroxyamphetamine, a major metabolite of amphetamine, into a catecholamine derivative. nih.gov

Enzymatic Biotransformation of this compound

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (CYP) enzymes are involved in the metabolism of compounds that lead to the formation of this compound. For instance, the O-demethylenation of MDMA and MDA, a critical step in their metabolism, is catalyzed by CYP enzymes. gtfch.org Studies with human liver microsomes have indicated that the formation of glutathione (B108866) adducts of this compound from MDA is associated with the activity of the CYP2D6 isoform. nih.gov Furthermore, a neuronal P450 enzyme is responsible for the metabolism of p-hydroxyamphetamine to this compound. nih.gov

Catechol-O-Methyltransferase (COMT) Interactions with this compound Metabolites

Catechol-O-methyltransferase (COMT) plays a significant role in the metabolism of catechol-containing compounds, including this compound and its precursors. Following the formation of catechols like this compound from MDMA, COMT catalyzes their O-methylation. jax.orggtfch.org For example, COMT methylates N-methyl-alpha-methyldopamine (HHMA) to 4-hydroxy-3-methoxymethamphetamine (HMMA). d-nb.infogtfch.org This methylation process is a key step in the elimination pathway of these metabolites. jax.org Inhibition of COMT can lead to an accumulation of catechol metabolites, potentially altering the toxicological profile of the parent compound. jax.org Studies have also shown that inhibiting COMT can increase the levels of alpha-methylated catecholamines in the heart. capes.gov.br

Interactive Data Tables

Below are interactive tables summarizing the metabolic pathways and enzymatic interactions discussed in this article.

Table 1: Formation of this compound from Precursor Compounds

Precursor Compound Key Enzyme(s) Resulting Metabolite
Alpha-Methyldopa Dopa-decarboxylase This compound
MDMA Cytochrome P450, then N-demethylation N-methyl-alpha-methyldopamine, then this compound
MDA Cytochrome P450 This compound
p-Hydroxyamphetamine Cytochrome P450 (neuronal) This compound

Table 2: Enzymatic Biotransformation of this compound and its Precursors

Enzyme Family Specific Enzyme Substrate Action
Decarboxylases Dopa-decarboxylase Alpha-Methyldopa Formation of this compound
Cytochrome P450 CYP2D6 MDA Formation of this compound
Cytochrome P450 Neuronal P450 p-Hydroxyamphetamine Formation of this compound
Methyltransferases Catechol-O-Methyltransferase (COMT) N-methyl-alpha-methyldopamine (HHMA) O-methylation to HMMA

Compound Names

Other Enzymatic Modifications of this compound

Beyond the action of DBH, other enzymes contribute to the modification of this compound. DOPA decarboxylase, also known as aromatic L-amino acid decarboxylase, is involved in the metabolic cascade. biolife-publisher.itnih.govnih.gov For instance, the precursor L-α-methyldopa is converted to this compound by the action of DOPA decarboxylase. biolife-publisher.it

Another significant enzymatic modification is O-methylation, catalyzed by catechol-O-methyltransferase (COMT). nih.gov This enzyme transfers a methyl group to one of the hydroxyl groups on the catechol ring of this compound, leading to the formation of 3-O-methyl-α-methyldopamine. drugbank.comnih.gov This metabolite has been identified in urine samples following administration of parent compounds. nih.gov

Furthermore, under aerobic conditions, dopa decarboxylase can catalyze an oxidative deamination of the precursor α-methylDopa, which proceeds via an this compound intermediate to form 3,4-dihydroxyphenylacetone (B24149) and ammonia. nih.gov

Conjugation Reactions of this compound

Conjugation reactions represent a major phase II metabolic pathway for this compound and its metabolites, enhancing their water solubility and facilitating their excretion. These reactions involve the attachment of endogenous molecules such as glutathione, glucuronic acid, or sulfate (B86663) groups.

Glutathione Conjugation Mechanisms and Adduct Formation

This compound can undergo oxidation to form a reactive ortho-quinone intermediate. acs.orgcapes.gov.br This electrophilic quinone is then susceptible to nucleophilic attack by the thiol group of glutathione (GSH), a critical endogenous antioxidant. acs.orgmdpi.com This reaction, which can be enzymatic, results in the formation of glutathione adducts. nih.gov

Several distinct glutathione conjugates of this compound have been identified. The primary adduct formed is 5-(glutathion-S-yl)-alpha-methyldopamine. acs.org Research has also identified a 6-(glutathion-S-yl)-alpha-MeDA regioisomer. nih.gov Further reaction can occur where the initial mono-conjugate is oxidized to its corresponding o-quinone, which then reacts with a second molecule of glutathione. acs.org This leads to the formation of a di-substituted adduct, 2,5-bis(glutathion-S-yl)-alpha-methyldopamine. acs.orgontosight.ainih.gov These glutathione conjugates can be further metabolized to cysteine and N-acetylcysteine (NAC) conjugates, such as 5-(N-acetylcystein-S-yl)-α-methyldopamine. acs.orgwikipedia.org

Adduct NameAbbreviationFormation MechanismReference
5-(glutathion-S-yl)-alpha-methyldopamine5-(GSH)-α-MeDAOxidation of α-MeDA to o-quinone, followed by conjugation with one molecule of glutathione. acs.org
6-(glutathion-S-yl)-alpha-methyldopamine6-(GSH)-α-MeDAOxidation of α-MeDA to o-quinone, followed by conjugation with one molecule of glutathione. nih.gov
2,5-bis(glutathion-S-yl)-alpha-methyldopamine2,5-bis(GSH)-α-MeDAOxidation of 5-(GSH)-α-MeDA to its o-quinone, followed by conjugation with a second molecule of glutathione. acs.orgnih.gov
5-(N-acetylcystein-S-yl)-alpha-methyldopamine5-(NAC)-α-MeDAFurther metabolism of the initial glutathione conjugate. acs.orgwikipedia.org

This table summarizes the primary glutathione adducts formed from this compound.

Glucuronidation Pathways of this compound and its Metabolites

Glucuronidation is another key phase II conjugation pathway for this compound and its related metabolites. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from the cofactor UDP-glucuronic acid to the substrate. After intravenous administration of precursor compounds, the glucuronide of dihydroxyphenylacetone, a metabolite of methyldopa (B1676449), is found to be a prominent metabolite along with this compound. drugbank.commedicaldialogues.innih.gov Phenolic metabolites of this compound have been observed to exist as glucuronide and/or sulfate conjugates in both dogs and monkeys. nih.gov This pathway effectively increases the polarity of the metabolites, preparing them for renal excretion.

Sulfation Mechanisms and Sulfate Conjugate Formation

Sulfation is an extensive metabolic pathway for this compound and its parent compounds. drugbank.commedicaldialogues.inpharmacompass.com This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. drugbank.com The primary circulating metabolite of methyldopa in plasma is its mono-O-sulfate conjugate. drugbank.commedicaldialogues.in Metabolites of this compound are further conjugated in the liver to form sulfate conjugates. drugbank.commedicaldialogues.inpharmacompass.comsmolecule.com

Studies have shown that this compound itself is a substrate for the thermolabile (TL) form of platelet phenol (B47542) sulfotransferase (PST). nih.gov There is a significant correlation between the activity of this enzyme and the proportion of this compound excreted as a sulfate conjugate. nih.gov In patients with renal dysfunction, serum levels of this compound-sulfate, specifically the 3-O-sulfate conjugate, are markedly elevated. nih.gov

Conjugate NameParent CompoundEnzymeReference
alpha-methyldopa mono-O-sulfateMethyldopaSulfotransferase (SULT) drugbank.commedicaldialogues.indrugs.com
This compound-sulfateThis compoundPhenol Sulfotransferase (PST) nih.govnih.gov

This table highlights key sulfate conjugates related to the metabolism of this compound.

In Vitro Models for Studying this compound Metabolism

The study of this compound metabolism has been greatly facilitated by the use of various in vitro models. These systems allow for the investigation of specific metabolic pathways and the identification of resulting metabolites in a controlled environment.

Human and rat liver microsomes are frequently used to study phase I and phase II metabolism. nih.govnih.govoup.comfrontiersin.org For instance, the incubation of 3,4-methylenedioxyamphetamine (MDA) with human liver microsomes demonstrated the formation of two glutathione regioisomers of this compound, a process linked to cytochrome P450 2D6 activity. nih.gov Rat liver microsomes have been used to demonstrate the formation of N-methyl-5-(glutathion-S-yl)-α-methyldopamine from MDMA and glutathione. oup.comnih.gov Rat brain microsomes have also been utilized to show the conversion of p-hydroxyamphetamine to this compound. nih.gov

Cell lines provide another valuable model. NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid) have been used to study the transformation of this compound and the formation of thiol adducts. acs.org More recently, the human neuroblastoma cell line SH-SY5Y has been employed as a dopaminergic neuronal model to investigate the effects of mixtures of this compound and its related metabolites. nih.gov

Primary cell cultures, such as freshly isolated rat hepatocytes, offer a system that closely mimics the in vivo liver environment. Studies using this model have investigated the formation of glutathione conjugates and the hepatotoxic potential of N-methyl-alpha-methyldopamine, a metabolite of MDMA. ufp.pt

In Vitro ModelApplication in α-MeDA ResearchKey FindingsReference(s)
Human Liver MicrosomesStudy of glutathione adduct formation from precursors.Demonstrated formation of 5- and 6-(glutathion-S-yl)-α-MeDA from MDA, linked to CYP2D6. nih.gov
Rat Liver MicrosomesInvestigation of Phase I and Phase II metabolism.Showed formation of GSH conjugates from MDMA; characterized CRL metabolites and their GSH conjugates. oup.comfrontiersin.orgnih.gov
Rat Brain MicrosomesStudy of catecholamine synthesis in the brain.Demonstrated cytochrome P-450-dependent synthesis of this compound from p-hydroxyamphetamine. nih.gov
NG108-15 CellsExamination of thiol adduct formation.Used to study the transformation of this compound into thiol adducts. acs.org
Isolated Rat HepatocytesEvaluation of hepatotoxicity and GSH conjugation.Investigated toxicity of N-methyl-alpha-methyldopamine and its prevention by antioxidants. ufp.pt
SH-SY5Y CellsNeuronal model for toxicity studies.Showed that a mixture of MDMA and its metabolites, including α-MeDA, is toxic to human differentiated cells. nih.gov

This table summarizes various in vitro models used to investigate the metabolism of this compound.

Hepatic Microsomal Metabolism Studies

The liver is a primary site for the metabolism of xenobiotics, and hepatic microsomal enzymes play a crucial role in the biotransformation of this compound and its precursors. Studies involving rat liver microsomes have been instrumental in elucidating these pathways.

The formation of this compound is a critical step in the metabolism of compounds like MDMA. In vitro studies using rat liver microsomes have shown that MDMA is first O-demethylenated to form N-methyl-α-methyldopamine (HHMA). nih.govresearchgate.net This initial reaction is dependent on the cytochrome P-450 enzyme system, as it is inhibited by SKF 525A and carbon monoxide. nih.gov Subsequently, HHMA can be N-demethylated to yield this compound. researchgate.netresearchgate.net

Once formed, this compound is highly susceptible to further oxidation. It readily oxidizes to a reactive ortho-quinone intermediate. wikipedia.orgnih.gov This subsequent oxidation step does not appear to be dependent on cytochrome P-450 but requires NADPH and microsomal protein. nih.gov This reactive quinone can then conjugate with endogenous nucleophiles, most notably glutathione (GSH), to form thiol adducts such as 5-(glutathion-S-yl)-α-methyldopamine. wikipedia.orgnih.gov The formation of these adducts represents a significant pathway in the hepatic disposition of this compound.

Table 1: Key Findings from Hepatic Microsomal Studies

Precursor Compound Key Enzyme System(s) Metabolic Reaction(s) Resulting Metabolite(s) Reference(s)
MDMA Cytochrome P-450 O-demethylenation N-methyl-α-methyldopamine (HHMA) nih.govresearchgate.net
N-methyl-α-methyldopamine Not specified N-demethylation This compound researchgate.netresearchgate.net
This compound NADPH-dependent microsomal enzymes Oxidation Ortho-quinone nih.gov

Cellular Model Systems (e.g., Caco-2 cells, Synaptosomes)

Cellular model systems provide valuable insights into tissue-specific metabolism and transport. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to resemble intestinal enterocytes, and synaptosomes, which are isolated nerve terminals, have been used to study the disposition of this compound and its parent compounds.

Caco-2 Cells: Studies utilizing Caco-2 cell monolayers have primarily focused on the intestinal transport and metabolism of L-alpha-methyldopa, the precursor to this compound. nih.govnih.gov In these models, L-alpha-methyldopa is shown to be extensively metabolized during its transport across the cell monolayer. The predominant metabolites formed are the sulfate and glucuronide conjugates of methyldopa, as well as 3-O-methyl-methyldopa and its sulfated conjugate. nih.gov While this compound itself was detected, it was found only in minor quantities and predominantly as its sulfate and glucuronide conjugates. nih.gov This suggests that in the intestinal epithelium, conjugation reactions are the major metabolic pathways, and the formation of this compound via decarboxylation is a minor route.

Synaptosomes: Synaptosomes are a critical tool for investigating metabolism within nerve endings. Studies with synaptosomes isolated from rat brain have shown that this compound can be accumulated within serotonergic (5-HT) nerve terminals. nih.gov The metabolism of MDMA in brain synaptosomes involves O-demethylation to N-methyl-α-methyldopamine, followed by N-demethylation to this compound. researchgate.netresearchgate.net These catecholamine metabolites are redox-active and can conjugate with glutathione to form thioether adducts like 5-(glutathion-S-yl)-α-methyldopamine. researchgate.netresearchgate.net The presence and further metabolism of this compound within synaptosomes are of significant interest due to their potential role in the neurochemical effects of parent compounds. nih.gov

Table 2: Metabolism in Cellular Model Systems

Cellular Model Parent Compound Key Metabolic Processes Major Metabolites Detected Reference(s)
Caco-2 Cells L-alpha-methyldopa Sulfation, Glucuronidation, O-methylation MD-sulfate, MD-glucuronide, 3-O-methyl-methyldopa nih.gov
Caco-2 Cells L-alpha-methyldopa Decarboxylation, Conjugation This compound (minor, as conjugates) nih.gov
Synaptosomes MDMA O-demethylenation, N-demethylation, Conjugation N-methyl-α-methyldopamine, this compound, 5-(GSH)-α-MeDA researchgate.netresearchgate.net

Brain Tissue Metabolism Investigations

The metabolism of this compound within the central nervous system is fundamental to the pharmacological effects of its precursors, particularly methyldopa. ahajournals.orgnih.gov In vivo and in vitro studies using brain tissue have demonstrated that this compound is an important intermediate in central catecholaminergic pathways.

After administration of methyldopa, it crosses the blood-brain barrier and is decarboxylated by the enzyme Dopa-decarboxylase within neurons to form this compound. biolife-publisher.itescholarship.org This metabolite is then a substrate for the enzyme dopamine beta-hydroxylase (DBH), which converts it into alpha-methylnorepinephrine. biolife-publisher.itwikipedia.orgnih.gov This conversion is a critical step, as alpha-methylnorepinephrine is considered a primary active metabolite responsible for the therapeutic effects of methyldopa. ahajournals.orgnih.gov

Investigations have confirmed the presence of this compound in various brain regions, including the hypothalamus and brain stem, following the administration of methyldopa. ahajournals.org Furthermore, studies have shown that this compound can be formed in the brain from other precursors; for instance, rat brain microsomes can synthesize this compound from p-hydroxyamphetamine via a cytochrome P-450-dependent monooxygenase. nih.gov The metabolic fate of this compound within the brain also includes conjugation. Research has explored the intracerebroventricular administration and subsequent metabolism of 5-(glutathion-S-yl)-alpha-methyldopamine, demonstrating that these conjugated metabolites are also processed within brain tissue. arizona.edunih.gov

Table 3: Brain Tissue Metabolism of this compound

Precursor Key Enzyme(s) Metabolic Reaction Brain Region(s) Resulting Metabolite(s) Reference(s)
Methyldopa Dopa-decarboxylase Decarboxylation Central neurons This compound biolife-publisher.itescholarship.org
This compound Dopamine beta-hydroxylase β-hydroxylation Catecholaminergic neurons Alpha-methylnorepinephrine biolife-publisher.itwikipedia.orgnih.gov
p-Hydroxyamphetamine Cytochrome P-450 Hydroxylation Brain microsomes This compound nih.gov

Pharmacological Characterization of Alpha Methyldopamine at Molecular and Cellular Levels

Receptor Binding Profile of Alpha-Methyldopamine

This compound interacts with both dopaminergic and adrenergic receptor systems, though its affinity and functional consequences vary across receptor subtypes and stereoisomers.

Dopamine (B1211576) Receptor Interactions (Agonist/Antagonist Properties)

Research indicates that this compound (AMDA) has limited interaction with certain dopamine receptor systems. Specifically, it has been found to be inactive in the renal vascular dopamine (DA) receptor system acs.org. While the enantiomers of this compound may exhibit different affinities for dopamine receptors and transporters ontosight.ai, detailed information regarding specific agonist or antagonist properties at various dopamine receptor subtypes (D1-D5) is not extensively documented in the provided literature.

Stereoselective Receptor Affinity of this compound Isomers

The stereochemistry of this compound significantly influences its interaction with adrenergic receptors. The alpha-1 adrenergic receptor does not differentiate between the stereoisomers of this compound capes.gov.brnih.gov. In contrast, the alpha-2 adrenergic receptor exhibits a marked stereochemical preference. The 2S(+)-isomer of this compound demonstrates high selectivity for the alpha-2 adrenergic receptor, whereas the 2R(-)-isomer displays no specific subtype selectivity capes.gov.brnih.gov. This stereoselectivity suggests that the alpha-2 receptor possesses an additional recognition site that can accommodate alpha-methyl substituted phenethylamines when correctly oriented capes.gov.brnih.gov.

Table 1: Stereoselective Affinity of this compound Isomers for Adrenergic Receptors

IsomerAlpha-1 Adrenergic Receptor AffinityAlpha-2 Adrenergic Receptor Affinity
2S-(+)-α-MeDANot specifiedHigh selectivity
2R-(-)-α-MeDANot specifiedNo subtype specificity
(+/-)-α-MeDALess potent than NE/ELess potent than E, MNE, ME

Note: Specific binding affinity values (e.g., Ki, IC50) are not consistently provided across all sources for direct comparison in this table. "Not specified" indicates that the source did not detail differential affinity for the alpha-1 receptor between isomers.

Enzyme Inhibition and Activation by this compound

This compound interacts with key enzymes involved in catecholamine metabolism, notably Dopa Decarboxylase (DDC) and Monoamine Oxidase (MAO).

Dopa Decarboxylase (DDC) Interactions and Inactivation Mechanisms

Dopa decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), catalyzes the conversion of alpha-methylDopa into 3,4-dihydroxyphenylacetone (B24149) and ammonia. This process occurs via an intermediate, this compound, which does not accumulate significantly under aerobic conditions nih.govacs.orgd-nb.inforesearchgate.netresearchgate.net. However, under anaerobic conditions, this compound is formed. The interaction of DDC with alpha-methylDopa, leading to the formation of this compound and subsequent products, results in the time- and concentration-dependent inactivation of the enzyme nih.govacs.org. This inactivation mechanism is characterized by kinetic parameters, with a reported inactivation rate constant (kinact) of 0.012 min-1 and an inhibition constant (Ki) of 39.3 μM nih.govacs.org. The free 3,4-dihydroxyphenylacetone, a product of this reaction, binds to the active site of DDC, leading to enzyme inactivation nih.govacs.org.

Table 2: Kinetic Parameters for Dopa Decarboxylase (DDC) Inactivation by Alpha-MethylDopa (via this compound)

ParameterValueUnitReference
kinact0.012min-1 nih.govacs.org
Ki39.3μM nih.govacs.org

Modulation of Monoamine Oxidase Activity

This compound has been shown to modulate the activity of Monoamine Oxidase (MAO). Specifically, this compound (MeDA) has been reported to inhibit MAO-B activity nih.gov. Furthermore, MAO inhibitors like pargyline (B1678468) can affect the metabolism of methyldopa (B1676449) metabolites, including this compound, by inhibiting their breakdown wikipedia.org.

Neurobiological Investigations of Alpha Methyldopamine in Preclinical Models

In Vivo Studies on Brain Neurochemistry

Preclinical studies have extensively examined the effects of alpha-methyldopamine and its precursor, methyldopa (B1676449), on the neurochemical landscape of the brain. These investigations focus on alterations in neurotransmitter concentrations and the compound's distribution and metabolism within various brain regions.

Changes in Brain Neurotransmitter Concentrations in Animal Models

Research indicates that alpha-methyldopa, often arising from the metabolism of methyldopa, can significantly influence the levels of key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), in animal brains.

Acute administration of alpha-methyldopa has been shown to cause a transient decrease in dopamine levels across several brain regions. For instance, in rat brains, dopamine levels experienced a maximal depletion of approximately 55% in the corpus striatum and over 75% in other regions within 4-6 hours post-administration, with recovery observed within 12 hours nih.gov. Concurrently, norepinephrine levels showed a more pronounced and prolonged depletion, exceeding 80% in all examined regions between 4-24 hours, with levels remaining significantly reduced even after 24 hours nih.gov. In some studies, this compound itself was found to accumulate in brain regions, sometimes reaching levels equal to or greater than the depleted dopamine nih.gov.

Further investigations into methyldopa's effects, which result in this compound formation, revealed that synaptosomes from rats treated with methyldopa exhibited a 25% reduction in intrasynaptosomal serotonin (5-HT) and a 15% decrease in 5-HT synthesis. However, these treatments did not lead to a significant decrease in basal or depolarization-induced 5-HT release nih.gov. While this compound itself caused acute decreases in neuronal dopamine levels, these returned to baseline within 12 hours, suggesting it may not be solely responsible for long-term toxic effects wikipedia.org.

Table 1: Changes in Brain Neurotransmitter Concentrations Following Alpha-Methyldopa Administration in Animal Models

NeurotransmitterBrain Region(s)Approximate % ChangeTime Course of EffectReference
DopamineCorpus Striatum-55%Depletion maximal at 4-6h, recovery within 12h nih.gov
DopamineOther regions> -75%Depletion maximal at 4-6h, recovery within 12h nih.gov
NorepinephrineAll regions> -80%Depletion maximal at 4-24h, still reduced after 24h nih.gov
Serotonin (5-HT)Intrasynaptosomal-25%2h post-methyldopa administration nih.gov
5-HT SynthesisSynaptosomes-15%2h post-methyldopa administration nih.gov

Regional Brain Distribution and Metabolism of this compound

Studies have explored the regional distribution and metabolic fate of this compound and its precursor, methyldopa, within the brain. Following the administration of methyldopa, its metabolite this compound, along with alpha-methylnorepinephrine, has been detected in various brain regions escholarship.orgnih.gov.

In acute studies, this compound accumulated rapidly in all examined brain regions, reaching peak levels at approximately 4 hours nih.gov. While precise regional distribution data for this compound itself is less detailed, studies on its related metabolites or its effects suggest regional variations. For example, the metabolism of a glutathione (B108866) conjugate of this compound indicated that peak concentrations of the N-acetylcysteine conjugate were found in the order: hypothalamus > midbrain/diencephalon/telencephalon > pons/medulla > hippocampus > cortex > striatum nih.gov. Furthermore, regional differences in the metabolism of alpha-methyldopa, leading to the production of methylnorepinephrine, have been observed, with the brain stem nuclei showing progressive increases in concentration nih.gov.

This compound is formed through the decarboxylation of alpha-methyldopa by Dopa-decarboxylase nih.govbiolife-publisher.it. It can then undergo further metabolic transformations, including oxidation to ortho-quinones and conjugation with glutathione, forming reactive species wikipedia.orgnih.gov. In mice, this compound is identified as the main plasma metabolite of MDMA, while in humans, N-methyl-alpha-methyldopamine predominates nih.gov.

Cellular and Subcellular Effects of this compound

Beyond its systemic effects on neurotransmitter levels, this compound exerts influences at the cellular and subcellular levels, impacting neuronal function, synaptosomal activity, and ion transport systems.

Effects on Neuronal Function and Integrity in Animal Models

Research using cell cultures and in vivo models has investigated the impact of this compound and its derivatives on neuronal health and function. Studies have shown that certain metabolites, such as the glutathione adduct of this compound (5-(glutathion-S-yl)-alpha-methyldopamine [5-(GSH)-α-MeDA]), when administered to rat cortical neuronal cultures, reduced cell viability in a temperature-dependent manner, suggesting a contribution to neurotoxicity psu.eduresearchgate.net.

These metabolites, particularly the catechol-thioether conjugates formed via oxidation and glutathione conjugation, have been identified as potentially selective serotonergic neurotoxicants when directly introduced into the brain upf.edu. While this compound itself may cause acute decreases in dopamine levels, its more reactive oxidized forms or conjugates are implicated in more profound cellular effects wikipedia.orgresearchgate.net. The neurotoxic effects of these metabolites can be exacerbated under hyperthermic conditions researchgate.net.

Impact on Synaptosomal Activity and Membrane Properties

Synaptosomes, which are isolated nerve terminals, have been utilized to study the effects of this compound and related compounds on cellular processes. Investigations have revealed that this compound, along with other monoamine neurotransmitters and metabolites, can influence the activity of key enzymes within these structures.

Specifically, studies using mouse brain synaptosomes have demonstrated that this compound and its metabolites, including N-methyl-alpha-methyldopamine and 5-(glutathion-S-yl)-alpha-methyldopamine, can concentration-dependently increase the activity of the Na⁺/K⁺ ATPase researchgate.netresearchgate.netresearchgate.netup.pt. This increase in enzyme activity was found to be independent of protein kinase A and C activities researchgate.net. Furthermore, the pro-oxidant effects of these compounds, including this compound, were evidenced by increased hydrogen peroxide (H₂O₂) production in synaptosomes, which could be significantly reduced by antioxidants such as N-acetyl-L-cysteine nih.govresearchgate.netup.pt. This suggests that reactive species generated by this compound may play a role in modulating synaptosomal membrane properties and enzyme functions.

Influence on Ion Transport Systems (e.g., Na+/K+ ATPase)

The Na⁺/K⁺-activated adenosine (B11128) 5′-triphosphatase (Na⁺/K⁺ ATPase), a crucial ion pump maintaining cellular gradients, has been a focus of research concerning the effects of this compound and its related compounds. Studies employing synaptosomes have consistently shown that this compound can upregulate the activity of this vital enzyme researchgate.netresearchgate.netresearchgate.netup.pt.

The observed increase in Na⁺/K⁺ ATPase activity was concentration-dependent, with higher concentrations of this compound leading to a greater effect researchgate.netresearchgate.netresearchgate.netup.pt. This enhancement of ATPase activity was partially mitigated by pre-incubation with the antioxidant N-acetylcysteine, indicating a potential involvement of oxidative stress pathways in this effect researchgate.net. The findings suggest that this compound, potentially through reactive intermediates or direct interaction, can modulate the function of this critical ion transporter, which is essential for neuronal excitability and homeostasis researchgate.netfrontiersin.org.

Investigation of Oxidative Stress Induction and Antioxidant Defense Systems

Research into the neurochemical effects of this compound (α-MeDA) has highlighted its potential to induce oxidative stress and impact cellular antioxidant defense systems in preclinical models. Studies utilizing rat hepatocytes and mouse brain synaptosomes have demonstrated that α-MeDA, along with its metabolites such as N-methyl-α-methyldopamine (N-Me-α-MeDA) and glutathione conjugates, can increase the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) uc.ptup.ptnih.gov. This increase in oxidative burden is often accompanied by a depletion of crucial intracellular antioxidants, notably glutathione (GSH), and can impair the activity of key antioxidant enzymes uc.ptup.ptnih.gov.

Specifically, exposure of rat hepatocytes to α-MeDA has been shown to cause GSH depletion and a decrease in antioxidant enzyme activities, leading to a loss in cell viability uc.pt. Similarly, in mouse brain synaptosomes, α-MeDA was found to concentration- and time-dependently increase H2O2 production and alter the synaptosomal glutathione status up.ptnih.gov. The pro-oxidant effects observed in these cellular models were often significantly attenuated by the administration of common antioxidants, such as N-acetylcysteine (NAC), ascorbic acid, and melatonin, underscoring the role of oxidative mechanisms in the cellular toxicity associated with α-MeDA uc.ptup.ptnih.gov.

Table 1: Oxidative Stress Induction by this compound and its Metabolites in Preclinical Models

Compound / MetaboliteModel SystemObserved Effect on ROS/H2O2Observed Effect on GSHAntioxidant Protection (e.g., NAC, Ascorbic Acid)Citation(s)
α-Methyldopamine (α-MeDA)Rat Ventricular MyocytesIncreased ROS levelsNot specifiedPrevented by N-acetylcysteine uc.pt
α-Methyldopamine (α-MeDA)Rat HepatocytesIncreased ROSDepleted GSHPrevented by antioxidants uc.pt
α-Methyldopamine (α-MeDA)Mouse Brain SynaptosomesIncreased H2O2 productionAltered statusSignificantly reduced by antioxidants up.ptnih.gov
N-Methyl-α-methyldopamineRat Ventricular MyocytesIncreased ROS levelsNot specifiedPrevented by N-acetylcysteine uc.pt
N-Methyl-α-methyldopamineRat HepatocytesIncreased ROSDepleted GSHPrevented by antioxidants uc.pt
N-Methyl-α-methyldopamineMouse Brain SynaptosomesIncreased H2O2 productionAltered statusSignificantly reduced by antioxidants up.ptnih.gov
5-(Glutathion-S-yl)-α-MeDAMouse Brain SynaptosomesIncreased H2O2 productionNot specifiedSignificantly reduced by antioxidants up.ptnih.gov

Behavioral Phenotypes in Animal Models of this compound Exposure

Investigations into the behavioral effects of this compound (α-MeDA) and its related compounds in animal models reveal a complex profile, with some studies indicating limited direct effects on locomotor activity while others highlight significant behavioral alterations induced by its metabolites or derivatives. These observations suggest that the neurochemical transformations of α-MeDA may play a critical role in mediating its behavioral impact.

Locomotor Activity and Exploration

Direct studies on the effects of this compound on locomotor activity in preclinical models have yielded varied results. In one investigation using rats, this compound itself did not appear to increase locomotor activity nih.gov. In contrast, certain N-alkylated derivatives of this compound have been reported to produce powerful and prolonged locomotor hyperactivity when administered intracerebrally in mice, suggesting that modifications to the this compound structure can lead to significant psychomotor stimulant effects nih.gov.

Stereotyped Behaviors

While direct evidence for this compound inducing stereotyped behaviors is limited in the reviewed literature, its metabolites have been associated with such effects. For instance, intracerebroventricular administration of a glutathione metabolite of α-MeDA in rats resulted in behavioral changes characterized by hyperactivity, teeth chattering, tremor/trembling, head weaving, splayed posture, and clonus nih.gov. These complex motor patterns can be indicative of stereotyped behaviors, often associated with dopaminergic system activation. The context of amphetamine-induced stereotyped behavior has also been mentioned in relation to this compound, suggesting a potential interplay with dopaminergic and serotonergic systems maps.org.

Influence of Receptor Antagonists on Behavioral Effects

The behavioral effects observed from this compound metabolites can be modulated by receptor antagonists, providing insight into the underlying neurochemical pathways. In studies involving a glutathione metabolite of α-MeDA, intracerebroventricular administration of the dopamine receptor antagonist haloperidol (B65202) demonstrated significant effects on the induced behaviors nih.gov. Haloperidol attenuated hyperactivity, teeth chattering, low posture, and clonus, while it potentiated splayed postural effects nih.gov. These findings suggest that dopamine receptor pathways are involved in mediating the behavioral outcomes associated with certain this compound metabolites.

Table 2: Behavioral Effects and Receptor Antagonist Interactions of this compound Metabolites and Derivatives

Compound / Metabolite / DerivativeAnimal ModelObserved BehaviorReceptor Antagonist Used (Example)Effect of Antagonist on BehaviorCitation(s)
This compound (α-MeDA)RatsDid not increase locomotor activityN/AN/A nih.gov
N-Alkyl derivatives of α-MeDAMicePowerful and prolonged locomotor hyperactivity (intra-accumbens injection)N/AN/A nih.gov
5-(Glutathion-S-yl)-α-MeDARatsHyperactivity, teeth chattering, tremor/trembling, head weaving, splayed posture, clonus, wet dog shakesHaloperidol (Dopamine antagonist)Attenuated hyperactivity, teeth chattering, low posture, clonus; Potentiated splayed postural effects nih.gov

Analytical and Methodological Advancements in Alpha Methyldopamine Research

Chromatographic Techniques for Alpha-Methyldopamine Quantification

Chromatography, a powerful separation science, forms the cornerstone of this compound analysis. Various techniques have been developed to achieve high sensitivity and specificity, enabling researchers to understand its pharmacokinetics and metabolic fate.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive method for the determination of alpha-methyldopa and its metabolites. nih.govresearchgate.net This technique often involves a reversed-phase chromatographic separation. For instance, a method developed for determining alpha-methyldopa in human plasma utilized a Nucleosil 7 C18 column with a gradient elution mobile phase. nih.govcapes.gov.br The mobile phase consisted of a 5 mM heptanesulphonic acid sodium salt containing 0.05 M potassium dihydrogenphosphate (pH 3.2) and acetonitrile. nih.govcapes.gov.br

Detection is achieved by exciting the analyte at a specific wavelength and measuring the emitted fluorescence at a higher wavelength. A typical setup for alpha-methyldopa analysis uses an excitation wavelength of 270 nm and an emission wavelength of 320 nm. nih.govcapes.gov.br To handle complex biological samples like plasma, a solid-phase extraction step, for example using Bond-Elut C18 cartridges, is often employed to isolate the compounds of interest before injection into the HPLC system. nih.gov This methodology has proven to be sensitive, with a limit of quantitation reported at 10 ng/ml in plasma, and has been validated for accuracy and precision, making it suitable for bioequivalence studies. nih.govcapes.gov.br

ParameterValue/DescriptionSource(s)
Technique Reversed-phase HPLC with Fluorescence Detection capes.gov.br, nih.gov
Analyte alpha-Methyldopa capes.gov.br, nih.gov
Matrix Human Plasma capes.gov.br, nih.gov
Column Nucleosil 7 C18 capes.gov.br, nih.gov
Mobile Phase 5 mM heptanesulphonic acid sodium salt in 0.05 M potassium dihydrogenphosphate (pH 3.2)-acetonitrile capes.gov.br, nih.gov
Elution Gradient capes.gov.br, nih.gov
Detection Fluorescence (Excitation: 270 nm, Emission: 320 nm) capes.gov.br, nih.gov
Sample Prep Solid-Phase Extraction (Bond-Elut C18) nih.gov
Quantitation Limit 10 ng/ml nih.gov

HPLC with Electrochemical Detection (HPLC-ECD)

HPLC with electrochemical detection (HPLC-ECD) offers a highly accurate and reproducible alternative for quantifying alpha-methyldopa and its metabolites, including this compound. nih.govnih.gov This method is particularly valuable in clinical settings because it can differentiate the endogenous catecholamines (epinephrine, norepinephrine (B1679862), and dopamine) from alpha-methyldopa and its derivatives. nih.gov Traditional fluorometric methods often suffer from false-positive results due to this lack of differentiation. nih.gov

The HPLC-ECD methodology provides results that are devoid of interference from the presence of alpha-methyldopa, making it unnecessary for patients to discontinue the medication when screening for conditions like pheochromocytoma. nih.gov Research has demonstrated the utility of HPLC-ECD for measuring monoamine contents in brain tissue samples. d-nb.info In such applications, tissue is homogenized in an acidic solution (e.g., 0.1 M HClO4), centrifuged, and the supernatant is directly injected into the HPLC system equipped with an amperometric detector. d-nb.info This approach has been successfully used to determine the levels of dopamine (B1211576) and serotonin (B10506), showcasing its sensitivity for neurochemical analysis. d-nb.info

FeatureDescriptionSource(s)
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) nih.gov, nih.gov
Advantage Accurate, reproducible, and avoids interference from parent drug alpha-methyldopa. nih.gov
Clinical Relevance Allows for clinical diagnosis (e.g., pheochromocytoma) without discontinuing alpha-methyldopa treatment. nih.gov
Application Quantification of urinary catecholamines, metanephrines, and alpha-methyldopa metabolites. nih.gov
Neurochemical Analysis Measurement of monoamine contents (e.g., dopamine, serotonin) in brain tissue. d-nb.info

Gas Chromatography Techniques for Enantiomer Separation

Gas chromatography (GC) is a key technique for the separation of enantiomers, which is crucial as different stereoisomers of a compound can have distinct pharmacological activities. uni-muenchen.denih.gov The separation is typically achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. nih.gov Another approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. uni-muenchen.demdpi.com

For instance, a GC assay was developed to demonstrate the optical purity of synthesized alpha-methyldopa enantiomers. escholarship.org In broader applications for psychoactive substances, a GC-mass spectrometry (GC-MS) method has been validated using (R)-(−)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride as a chiral derivatization reagent for the enantiomeric quantification of compounds like amphetamine and MDMA. mdpi.com The high efficiency, sensitivity, and rapid separation times are significant advantages of GC for enantiomer analysis. uni-muenchen.de Furthermore, its direct compatibility with mass spectrometry allows for unambiguous identification of the separated enantiomers. uni-muenchen.de

Mass Spectrometry Applications in this compound Studies

Mass spectrometry (MS) is an indispensable tool in this compound research, providing the sensitivity and specificity required for metabolite identification and for tracing metabolic pathways.

Chemical Ionization Mass Spectrometry (CIMS) for Metabolite Identification

Chemical Ionization Mass Spectrometry (CIMS) has been a foundational technique for studying the metabolism of alpha-methyldopa. nih.gov It allows for the unambiguous determination of metabolites based on mass discrimination, often without requiring extensive prior separation. escholarship.org This method has been successfully applied to identify and measure alpha-methyldopa metabolites in various rat brain regions, such as the corpus striatum and hypothalamus. escholarship.orgnih.gov

CIMS was also instrumental in identifying 3-O-methyl-alpha-methyldopamine as a urinary metabolite in dogs and monkeys. nih.gov In this study, the metabolite was first separated by gas-liquid chromatography and then identified as its trifluoroacetyl derivatives by comparing its GC-mass spectral properties with those of a synthetic standard. nih.gov The coupling of CIMS with stable isotope labeling has further enhanced its power in metabolic studies. acs.org

Isotope-Labeling Strategies for Metabolic Tracing

Isotope-labeling is a powerful strategy that involves introducing atoms with a non-standard atomic weight (e.g., ¹⁴C, ¹³C, Deuterium) into a molecule to trace its metabolic fate. generalmetabolics.combitesizebio.com This technique provides dynamic insights into metabolic pathways. bitesizebio.com

Early metabolic studies on alpha-methyldopa utilized ¹⁴C-labelled l-alpha-methyldopa to track its disposition in humans. nih.gov These studies quantified the excretion of various metabolites, including this compound (2-4% of the dose), 3-O-methyl-alpha-methyldopamine (0.3%), and 3,4-dihydroxyphenylacetone (B24149) (3-5%), in the urine. nih.gov More advanced studies have combined stable isotope labeling with CIMS to investigate the stereochemical aspects of alpha-methyldopa metabolism in specific brain regions of rats. escholarship.orgnih.gov By using ¹³C-labeled enantiomers of alpha-methyldopa, researchers could precisely track the conversion of the S-isomer into its corresponding amine metabolite, while observing that the R-isomer was not decarboxylated. escholarship.org This approach provides definitive evidence of the stereoselectivity of the metabolic pathways.

Study FocusIsotope UsedKey FindingSource(s)
Metabolism in Humans ¹⁴C-labelled l-alpha-methyldopaQuantified urinary excretion of metabolites: this compound (2-4%), 3-O-methyl-alpha-methyldopamine (0.3%). nih.gov
Metabolism in Rat Brain DeuteriumUsed in conjunction with CIMS to measure alpha-methyldopa metabolites. nih.gov
Stereospecific Metabolism ¹³C-labeled enantiomersShowed that only the S-isomer of alpha-methyldopa is decarboxylated to this compound in the rat brain. escholarship.org

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as this compound, and its corresponding receptors. These assays utilize a radiolabeled compound (radioligand) that binds specifically to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, researchers can determine the binding affinity of the unlabeled compound.

In the study of this compound, competition binding assays have been employed to investigate its interaction with various adrenergic receptor subtypes. Research has shown that this compound is a metabolite of L-alpha-methyldopa and its effects on adrenergic receptors have been a subject of investigation. nih.govnih.gov

Studies using rat forebrain tissue have utilized specific radioligands to label different adrenergic receptor subtypes. nih.gov For instance, [3H]prazosin has been used to label alpha-1 adrenergic receptors, [3H]clonidine for alpha-2 adrenergic receptors, and [3H]dihydroalprenolol for beta-adrenergic receptors. nih.gov These experiments revealed that while other metabolites of L-alpha-methyldopa, such as (-)-erythro-alpha-methylnorepinephrine, compete with high affinity for alpha-2 receptors, (+/-)-alpha-methyldopamine was found to be less potent at all three receptor subtypes (alpha-1, alpha-2, and beta). nih.gov This suggests that this compound itself is unlikely to be the primary hypotensive metabolite of L-alpha-methyldopa. nih.gov

Further research in mouse brain tissue, using [3H]WB-4101 for alpha-1 sites and [3H]clonidine for alpha-2 sites, indicated that this compound, as a decarboxylated metabolite of α-methyldopa, is likely responsible for the observed reduction in high-affinity binding to alpha-2-receptor sites. nih.gov One study ranked the potency of several compounds in competing for [3H]clonidine binding sites as follows: (-)-Epinephrine > (-)-erythro-alpha-methylnorepinephrine > (-)-Norepinephrine = (-)-erythro-alpha-methylepinephrine > this compound. ahajournals.org This ranking further underscores the relatively lower potency of this compound at alpha-2 adrenergic receptors compared to other related catecholamines. ahajournals.org

Table 1: Radioligand Binding Assays for this compound Receptor Interaction

Radioligand Receptor Subtype Targeted Tissue Source Key Finding Regarding this compound
[3H]prazosin Alpha-1 Adrenergic Rat Forebrain Less potent in competition compared to other L-alpha-methyldopa metabolites. nih.gov
[3H]clonidine Alpha-2 Adrenergic Rat Forebrain, Mouse Brain Less potent in competition than other metabolites nih.govahajournals.org; implicated in reducing high-affinity binding to α2-sites. nih.gov
[3H]dihydroalprenolol Beta Adrenergic Rat Forebrain Less potent in competition compared to other L-alpha-methyldopa metabolites. nih.gov

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and analyzing their interactions. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been crucial in the identification and characterization of this compound, often in the context of it being a metabolite of other compounds like methyldopa (B1676449) or 3,4-methylenedioxyamphetamine (MDMA). researchgate.netnih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. In the context of this compound, MS, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), has been essential for its detection and identification in biological samples. researchgate.netresearchgate.net For example, the metabolism of MDMA to catechols, including this compound, has been studied, and the subsequent formation of glutathione (B108866) conjugates has been characterized using LC-high-resolution-MS/MS. researchgate.netnih.gov The fragmentation patterns observed in MS/MS spectra provide a molecular fingerprint that helps confirm the structure of the metabolite. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique that provides detailed information about the structure of a molecule. It exploits the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR spectra offer insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. While specific chemical shift data for this compound is not extensively detailed in the provided context, the general application of NMR for the characterization of MDMA metabolites, including this compound, has been noted. scispace.com Predicted 1H NMR and 13C NMR spectra are also available in chemical databases, serving as a reference for researchers.

Table 2: Spectroscopic Techniques in this compound Research

Spectroscopic Technique Application Key Information Provided
Mass Spectrometry (MS) Identification and quantification of metabolites. Provides mass-to-charge ratio, enabling confirmation of molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of metabolites in biological samples. Used to identify this compound as a metabolite.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection and structural analysis of metabolites and their conjugates. Characterizes fragmentation patterns to confirm molecular structure, particularly for glutathione conjugates. researchgate.netnih.gov

Future Directions and Emerging Research Areas for Alpha Methyldopamine

Advanced Studies in Stereospecific Pharmacology and Metabolism

The chiral nature of alpha-Methyldopamine presents a critical area for future investigation. While it is known that the stereoisomers of its parent compound, alpha-methyldopa, exhibit different pharmacological activities, a more granular understanding of the stereospecific actions and metabolic fate of this compound itself is required. biomedgrid.com Future research will likely focus on:

Enantiomer-Specific Pharmacodynamics: Detailed investigations into the distinct pharmacological effects of the (R)- and (S)-enantiomers of this compound at various receptor subtypes. This includes assessing their individual contributions to both therapeutic and off-target effects.

Stereoselective Metabolism: Elucidating the metabolic pathways for each enantiomer of this compound. This involves identifying the specific enzymes responsible for their conversion and determining if there are significant differences in their metabolic rates and the nature of their metabolites.

Chiral Analysis Techniques: The development and application of advanced chiral separation and analysis methods, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), will be crucial for accurately quantifying the individual enantiomers of this compound and its metabolites in biological samples. wikipedia.orgnih.govamericanpharmaceuticalreview.com This will enable more precise pharmacokinetic and pharmacodynamic modeling.

Table 1: Potential Research Focuses in Stereospecific Pharmacology
Research AreaObjectiveKey Methodologies
Enantiomer-Specific PharmacodynamicsTo characterize the individual pharmacological profiles of (R)- and (S)-alpha-Methyldopamine.Receptor binding assays, functional cell-based assays, in vivo animal models.
Stereoselective MetabolismTo map the metabolic fate of each enantiomer.In vitro metabolism studies with liver microsomes, in vivo metabolic profiling.
Advanced Chiral AnalysisTo develop robust methods for quantifying enantiomers in biological matrices.Chiral HPLC, Capillary Electrophoresis (CE), Mass Spectrometry (MS). nih.govnih.gov

Investigation of Novel Enzymatic and Receptor Interactions

While the primary mechanism of alpha-methyldopa's action is understood to be its conversion to alpha-methylnorepinephrine, which then acts as a "false neurotransmitter", the direct interactions of this compound with various enzymes and receptors are not fully characterized. biolife-publisher.itbiolife-publisher.it Emerging research could explore:

Novel Receptor Targets: Screening this compound against a broad panel of receptors beyond the classic adrenergic and dopaminergic subtypes to identify potential novel binding sites. This could uncover previously unknown pharmacological effects. It has been suggested that this compound may be responsible for the reducing effect of alpha-methyldopa on alpha-2 receptor sites. nih.gov

Enzymatic Interactions: Investigating the potential for this compound to inhibit or modulate the activity of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). drugbank.com

Allosteric Modulation: Exploring the possibility that this compound could act as an allosteric modulator at certain receptors. wikipedia.org Allosteric modulators bind to a site distinct from the primary agonist binding site and can fine-tune the receptor's response to its endogenous ligand, offering a more nuanced approach to therapeutic intervention. nih.govsemanticscholar.org

Development of New Research Probes and Tool Compounds

To better understand the biological roles of this compound, the development of specialized molecular tools is essential. Future efforts in this area may include:

Radiolabeled Analogs: The synthesis of radiolabeled versions of this compound (e.g., with tritium, carbon-11, or fluorine-18) for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.govmdpi.com This would allow for the non-invasive visualization and quantification of its distribution and target engagement in the brain and peripheral tissues in real-time.

Fluorescent Probes: Designing and synthesizing fluorescently tagged derivatives of this compound. These probes could be used in high-resolution microscopy techniques to study its subcellular localization and trafficking within neurons.

Selective Ligands: The development of highly selective agonists and antagonists for the specific receptor targets of this compound that may be identified in future studies. Such tool compounds are invaluable for dissecting its precise physiological and pathophysiological functions. nih.gov

Table 2: Examples of Potential Research Tools
Tool TypeApplicationPotential Impact
Radiolabeled this compoundPET/SPECT ImagingIn vivo tracking of distribution and receptor binding. nih.gov
Fluorescent ProbesHigh-Resolution MicroscopyVisualization of subcellular localization and dynamics.
Selective LigandsPharmacological StudiesElucidation of specific receptor-mediated effects.

Exploration of this compound in Complex Neurotransmitter Networks

The central nervous system operates through a complex interplay of various neurotransmitter systems. While this compound is structurally related to dopamine (B1211576), its effects on other neurotransmitter networks are largely unexplored. Future research should investigate:

Dopaminergic-Serotonergic Interactions: Given the known crosstalk between the dopamine and serotonin (B10506) systems, it is important to study how this compound may influence serotonin synthesis, release, and receptor signaling. mdpi.com

Neuropeptide Interactions: Exploring the impact of this compound on the release and signaling of various neuropeptides, which play crucial roles in a wide range of physiological processes.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies offers a powerful, unbiased approach to understanding the global effects of this compound on biological systems. Future research in this area could involve:

Metabolomics: Performing comprehensive metabolomic profiling to identify the full spectrum of metabolites produced from this compound and to understand how it alters the broader metabolic landscape of cells and tissues.

Proteomics: Utilizing proteomic techniques to identify all the proteins that interact with this compound or whose expression levels are altered by its presence. This can help in identifying novel targets and downstream signaling pathways.

Transcriptomics: Employing transcriptomic analysis (e.g., RNA-seq) to determine how this compound affects gene expression patterns. This can provide insights into the long-term cellular adaptations and regulatory networks influenced by this compound.

Multi-Omics Integration: The ultimate goal would be to integrate data from these different omics platforms to construct a comprehensive, systems-level understanding of the biological effects of this compound.

By pursuing these future research directions, a more complete and nuanced understanding of the pharmacology and therapeutic potential of this compound can be achieved.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying alpha-methyldopamine-induced hepatotoxicity?

  • Methodological Answer : Isolated rat hepatocytes are widely used to investigate metabolic pathways and toxicity mechanisms. For example, Carvalho et al. (2004a) demonstrated that this compound (α-MD) forms glutathione conjugates in hepatocytes, leading to oxidative stress and mitochondrial dysfunction. Key steps include:

  • Pre-incubation of hepatocytes with inhibitors (e.g., cytochrome P450 or sulfotransferase inhibitors) to identify metabolic activation pathways.
  • Measurement of glutathione depletion and lipid peroxidation as markers of oxidative damage.
  • Validation via LC-MS/MS to confirm metabolite formation .

Q. How can researchers detect and quantify this compound and its metabolites in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral derivatization is optimal for distinguishing α-MD from its isomers. For instance, Patel et al. (1991) used NG108-15 cells to study thiol adduct formation, requiring:

  • Derivatization with chiral reagents (e.g., Marfey’s reagent) to resolve enantiomers.
  • Solid-phase extraction for sample cleanup to minimize matrix interference.
  • Calibration curves using deuterated internal standards for quantification .

Q. What are the primary neurochemical targets of this compound in serotonergic pathways?

  • Methodological Answer : In vivo microdialysis in rat brains combined with high-performance liquid chromatography (HPLC) is used to monitor neurotransmitter depletion. Miller et al. (1996) showed that intracerebroventricular administration of α-MD metabolites (e.g., 5-(glutathion-S-yl)-α-MD) reduces serotonin levels via competitive uptake inhibition. Critical steps include:

  • Stereotaxic implantation of probes in the dorsal raphe nucleus.
  • Post-mortem validation of lesion sites using immunohistochemistry.
  • Pharmacological blocking of monoamine oxidase (MAO) to isolate α-MD-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity vs. neurotoxicity be resolved?

  • Methodological Answer : Contradictions arise from differences in metabolic activation (hepatic vs. neuronal enzymes). A tiered approach is recommended:

  • In vitro : Compare primary hepatocytes and neuronal cell lines (e.g., SH-SY5Y) under identical exposure conditions.
  • In vivo : Use transgenic mice lacking specific glutathione transferases to assess organ-specific susceptibility.
  • Data integration : Apply systems toxicology models to map dose-response relationships across tissues .

Q. What mechanisms explain the interspecies variability in this compound neurotoxicity?

  • Methodological Answer : Species differences in sulfotransferase (SULT) activity and blood-brain barrier permeability are key. Easton et al. (2003) synthesized glutathione regioisomers of α-MD and tested behavioral effects in rats vs. primates. Strategies include:

  • Enzyme kinetic assays to compare SULT1A1 activity across species.
  • PET imaging with radiolabeled α-MD to quantify brain penetration.
  • Cross-species transcriptomics to identify conserved vs. divergent detoxification pathways .

Q. How do glutathione conjugates of this compound contribute to long-term serotonergic deficits?

  • Methodological Answer : Bai et al. (1999) demonstrated that 2,5-bis-(glutathion-S-yl)-α-MD induces oxidative stress via redox cycling. Advanced techniques include:

  • Electron paramagnetic resonance (EPR) to detect free radical generation.
  • CRISPR-Cas9 knockout of xCT (cystine/glutamate antiporter) in cell lines to assess glutathione dependency.
  • Longitudinal behavioral assays (e.g., forced swim test) to correlate neurochemical changes with functional outcomes .

Data Contradiction Analysis

Q. Why do some studies report this compound as a neuroprotectant, while others highlight its neurotoxicity?

  • Resolution Strategy : Dose-dependent effects and experimental context (acute vs. chronic exposure) are critical. For example:

  • Low doses : α-MD may upregulate antioxidant enzymes (e.g., superoxide dismutase) via Nrf2 activation.
  • High doses : Overwhelm cellular defenses, leading to apoptosis.
  • Experimental design : Use time-course studies with transcriptomic profiling (RNA-seq) to identify threshold effects. Validate with in vivo models of subchronic exposure .

Key Methodological Recommendations

  • For in vitro studies : Always include co-factors (e.g., NADPH for cytochrome P450) to replicate physiological metabolic conditions.
  • For neurotoxicity assays : Combine behavioral tests (e.g., open field) with post-mortem neurochemical analysis to link function and pathology.
  • For data reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw chromatograms/spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyldopamine
Reactant of Route 2
Reactant of Route 2
alpha-Methyldopamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.